![molecular formula C18H17N3 B12119159 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119159.png)
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include Brønsted acids like acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for indoloquinoxalines often rely on scalable processes such as microwave irradiation and aqueous medium reactions. These methods ensure high yields and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .
Major Products Formed
The major products formed from these reactions include carbonyl derivatives, amines, and substituted indoloquinoxalines. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Table 1: Synthetic Methods for Indolo[2,3-b]quinoxalines
Method | Yield (%) | Comments |
---|---|---|
Palladium-catalyzed coupling | 85-90 | Efficient for various amine derivatives |
Cyclocondensation with isatin | 75-80 | Requires careful control of reaction conditions |
Multi-component reactions | 70-85 | Versatile but may yield by-products |
Anticancer Activity
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it acts as a DNA intercalator, disrupting replication processes and leading to apoptosis in cancer cells. For instance, derivatives of this compound have demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity .
Antiviral Properties
The compound has also been evaluated for its antiviral efficacy. It has shown activity against several viruses, including herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). In vitro studies indicated that certain derivatives could inhibit viral replication effectively at concentrations as low as 1 mM .
Table 2: Biological Activities of this compound Derivatives
Activity Type | Virus/Cancer Type | IC50 (µg/mL) | Reference |
---|---|---|---|
Anticancer | HCT-116 | 1.9 | |
Anticancer | MCF-7 | 2.3 | |
Antiviral | HSV-1 | 1 | |
Antiviral | VZV | 1 |
Material Science Applications
In materials science, indoloquinoxaline derivatives are being explored for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties of these compounds allow them to act as effective electron transport layers and emitting materials in OLEDs. Research has indicated that incorporating these compounds can enhance device efficiency due to improved charge transport properties and thermal stability .
Table 3: Optoelectronic Applications
Application Type | Device Type | Performance Metrics |
---|---|---|
Organic Light Emitting Diodes | OLED | Max luminescence: 3910 cd/m² |
Solar Cells | Excitonic Solar Cells | Enhanced efficiency due to better energy harvesting |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Shibinskaya et al. highlighted the synthesis of a series of indoloquinoxaline derivatives that exhibited promising anticancer properties against lung and prostate cancer cell lines. The most active derivative showed an IC50 value significantly lower than that of the reference drug doxorubicin, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Mechanism
Research published in Organic & Biomolecular Chemistry explored the mechanism by which indoloquinoxalines inhibit viral replication. The study found that these compounds could modulate TLR receptors, leading to reduced activation of NF-kB pathways essential for viral replication .
Mechanism of Action
The primary mechanism of action for 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . The compound’s interaction with DNA enhances the thermal stability of the DNA complex, which is crucial for its biological activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
B-220 and 9-OH-B-220: Compounds with poor topoisomerase II inhibitory activity but notable DNA intercalation properties.
Uniqueness
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which enhances its stability and biological activity. Its unique structure allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development .
Biological Activity
7-Methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H14N2
- Molecular Weight : 226.28 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that compounds in the indolo[2,3-b]quinoxaline class exhibit a wide range of biological activities, including:
- Anticancer Activity : Indoloquinoxalines have shown promise in inhibiting cancer cell proliferation. In particular, studies have demonstrated that derivatives can effectively target various cancer cell lines.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
B220 | HCT-116 | 1.9 |
B220 | MCF-7 | 2.3 |
Doxorubicin | HCT-116 | 3.23 |
These results suggest that this compound may have comparable or superior efficacy to established chemotherapeutic agents .
- Antiviral Activity : Indolo[2,3-b]quinoxaline derivatives have been investigated for their antiviral properties, particularly against herpes viruses. Compounds like B220 demonstrated potent activity against HSV-1 and VZV .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies indicate significant activity against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : Some studies suggest that indoloquinoxalines can intercalate with DNA, disrupting replication and transcription processes .
Case Studies
Several case studies have highlighted the potential of indolo[2,3-b]quinoxaline derivatives in clinical settings:
- Cancer Treatment : A study involving the administration of B220 in murine models showed significant tumor reduction compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis.
- Antiviral Efficacy : Clinical trials assessing the efficacy of indoloquinoxalines against herpes simplex virus demonstrated a marked decrease in viral load in treated subjects compared to untreated controls.
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
7-methyl-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-10H,3,11H2,1-2H3 |
InChI Key |
NSVUFXYMAGEMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
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